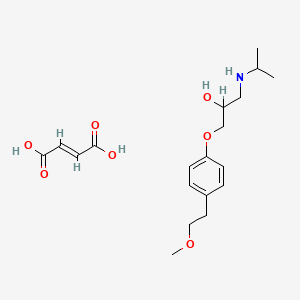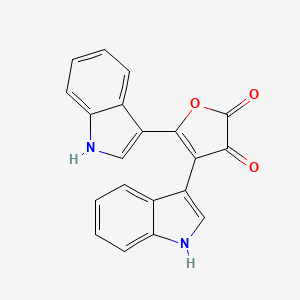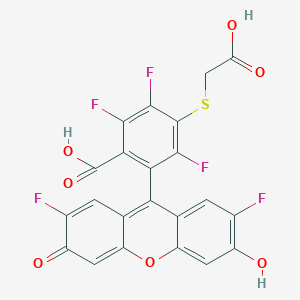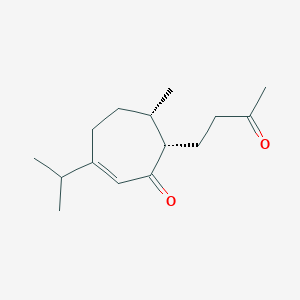![molecular formula C21H27N9O3 B1244318 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1244318.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1-azepanylmethyl)-N-[(2-ethoxyphenyl)methylideneamino]-4-triazolecarboxamide is an aromatic ether.
Scientific Research Applications
Antimicrobial Activities
- Azole derivatives, including triazole compounds, have been studied for their antimicrobial activities. Compounds with structures similar to the one demonstrated activity against various microorganisms (Başoğlu et al., 2013).
Tuberculostatic Activity
- Triazole derivatives have also been evaluated for their tuberculostatic activity. This research showed that certain derivatives have minimum inhibiting concentrations in the range of 25 - 100 mg/ml (Foks et al., 2004).
Antileishmanial Activity
- Studies on 4-amino-1,2,4-triazole derivatives have included investigations into their antileishmanial activities, indicating significant potential in this area (Süleymanoğlu et al., 2017).
Synthetic Applications and Derivative Synthesis
- Research has focused on synthesizing various derivatives of 1,2,3-triazole and 1,2,5-oxadiazole compounds, demonstrating their versatility as building blocks in organic synthesis (Bonacorso et al., 2017).
Enhancement of Soluble Guanylate Cyclase Activation
- Some 1,2,3-triazolyl-1,2,5-oxadiazole derivatives have been studied for their potential to enhance the activation of soluble guanylate cyclase, which is significant for various physiological processes (Severina et al., 2014).
Synthesis of Energetic Materials
- The combination of 1,2,5- and 1,2,4-oxadiazole rings in compounds has been explored for creating insensitive energetic materials, indicating their potential in material science (Yu et al., 2017).
properties
Product Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide |
|---|---|
Molecular Formula |
C21H27N9O3 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C21H27N9O3/c1-2-32-17-10-6-5-9-15(17)13-23-25-21(31)18-16(14-29-11-7-3-4-8-12-29)30(28-24-18)20-19(22)26-33-27-20/h5-6,9-10,13H,2-4,7-8,11-12,14H2,1H3,(H2,22,26)(H,25,31)/b23-13+ |
InChI Key |
DOVIZHGISHYASN-YDZHTSKRSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCCCCC4 |
SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCCCCC4 |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCCCCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



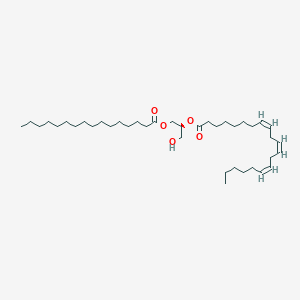


![TG(16:0/18:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1244241.png)
![[3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (E)-octadec-9-enoate](/img/structure/B1244243.png)

![2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B1244247.png)
![Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-methyl-, [(5alpha)-4,5-epoxy-3,14-dihydroxy-17-methylmorphinan-6-ylidene]hydrazone, (5alpha)-](/img/structure/B1244249.png)
